molecular formula C43H64N8O10 B12380461 Klvffae

Klvffae

Cat. No.: B12380461
M. Wt: 853.0 g/mol
InChI Key: GUFKZTLOCPEOGU-GYQIDMAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Klvffae is a peptide derived from the amyloid beta protein, specifically from the region known for its high aggregation propensity. This peptide sequence is known for its role in the aggregation of amyloid beta, which is implicated in neurodegenerative diseases such as Alzheimer’s disease. The sequence of this compound is lysine-leucine-valine-phenylalanine-phenylalanine-alanine-glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Klvffae can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (glutamic acid) to the resin, followed by the stepwise addition of the remaining amino acids (alanine, phenylalanine, phenylalanine, valine, leucine, and lysine). Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Klvffae undergoes various chemical reactions, including:

    Aggregation: this compound can self-assemble into fibrils, a process driven by hydrophobic and electrostatic interactions.

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.

    Oxidation: The phenylalanine residues in this compound can undergo oxidation, particularly in the presence of reactive oxygen species.

Common Reagents and Conditions

    Aggregation: This process typically occurs in aqueous solutions at physiological pH and temperature.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to induce oxidation of the phenylalanine residues.

Major Products Formed

    Aggregation: The major product is the formation of amyloid fibrils.

    Hydrolysis: The major products are the individual amino acids that make up this compound.

    Oxidation: The major products are oxidized derivatives of phenylalanine.

Scientific Research Applications

Klvffae has several scientific research applications, including:

    Chemistry: this compound is used as a model peptide to study the aggregation behavior of amyloid beta and to develop inhibitors of amyloid fibril formation.

    Biology: The peptide is used to investigate the mechanisms of amyloid aggregation and its role in neurodegenerative diseases.

    Medicine: this compound-based probes are developed for the detection of amyloid fibrils in diagnostic applications.

    Industry: The peptide is used in the development of materials with amyloid-like properties for various applications, such as nanotechnology and biomaterials.

Mechanism of Action

Klvffae exerts its effects primarily through its ability to self-assemble into amyloid fibrils. The aggregation process is mediated by hydrophobic interactions between the phenylalanine residues and electrostatic interactions involving the charged amino acids (lysine and glutamic acid). These interactions promote the formation of beta-sheet structures, which further assemble into fibrils. The fibrils can serve as a catalytic surface for the formation of additional aggregates, contributing to the progression of amyloid-related diseases.

Comparison with Similar Compounds

Klvffae can be compared to other amyloidogenic peptides, such as:

    Klvff: A shorter peptide derived from the same region of amyloid beta, lacking the terminal alanine and glutamic acid residues.

    Klvffa: Similar to this compound but with an additional alanine residue.

    Klvffak: Similar to this compound but with an additional lysine residue.

Uniqueness

This compound is unique due to its specific sequence, which includes both hydrophobic and charged residues, allowing it to form stable fibrils with distinct structural properties. This makes it a valuable tool for studying amyloid aggregation and developing therapeutic strategies for amyloid-related diseases.

Properties

Molecular Formula

C43H64N8O10

Molecular Weight

853.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

GUFKZTLOCPEOGU-GYQIDMAWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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